molecular formula C₄₁H₆₆O₁₄ B148489 Dihydrodigoxin CAS No. 5297-10-9

Dihydrodigoxin

Cat. No. B148489
CAS RN: 5297-10-9
M. Wt: 783 g/mol
InChI Key: QYVJGQUFXQMOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrodigoxin is a metabolite of the cardiac glycoside digoxin . Digoxin is a common agent used to manage atrial fibrillation and the symptoms of heart failure . It originates from the foxglove plant, also known as the Digitalis plant . About 13% of a digoxin dose is found to be metabolized in healthy subjects, and several urinary metabolites of digoxin exist, including dihydrodigoxin .


Synthesis Analysis

Dihydrodigoxin is a metabolite of digitoxin, identified in the plasma of healthy volunteers and patients with renal failure . Digitoxin and dihydrodigitoxin were extracted from plasma and derivatized with heptafluorbutyric anhydride .


Molecular Structure Analysis

The molecular formula of Dihydrodigoxin is C41H66O14 . The average mass is 782.95430 and the monoisotopic mass is 782.44526 .


Chemical Reactions Analysis

Dihydrodigoxin is formed through the process of hydrolysis, oxidation, and additionally, conjugation . A gas chromatographic-mass spectroscopic technique was used to identify dihydrodigitoxin, a metabolite of digitoxin .


Physical And Chemical Properties Analysis

Dihydrodigoxin has a molecular weight of 782.95 . It is a metabolite and is used only for scientific research and development .

Scientific Research Applications

Metabolism and Interaction with Gut Microbiota

Dihydrodigoxin, a metabolite of digoxin, undergoes extensive metabolism, as observed in studies analyzing urinary excretion. Notably, a significant proportion of urinary excretion, up to 66%, was identified as dihydrodigoxin, suggesting that its metabolism might be influenced by the absorption site (Magnusson et al., 1982). Furthermore, the interaction between dihydrodigoxin and gut microbiota is notable, where certain strains of gut bacteria like Eggerthella lenta can inactivate digoxin, converting it to dihydrodigoxin. This transformation affects the drug's efficacy, and dietary components like protein can modulate this microbial metabolism, thereby impacting the drug's concentration in serum and urine (Haiser et al., 2013).

Neuropharmacological Applications

Dihydrodigoxin and its related compounds have been studied for their potential therapeutic applications in neurology and psychiatry. Hydergine, a dihydrogenated ergot alkaloid closely related to dihydrodigoxin, has been recognized for its potential benefits in cognitive dysfunctions, mood depression, and overall behavioral improvement, especially in geriatric psychopharmacology (Mcdonald, 1979). Additionally, dihydroergotoxine, another compound related to dihydrodigoxin, has been observed to modulate neurotransmitter receptors, such as enkephalin and thyrotropin-releasing hormone receptors, in the brain, suggesting a role in influencing monoaminergic neuron functions (Ogawa et al., 1984).

Cardiovascular and Cerebrovascular Applications

Dihydrodigoxin-related compounds have also been explored for their effects on cardiovascular and cerebrovascular systems. For instance, dihydroergotoxine has shown the potential to decrease blood pressure in spontaneously hypertensive rats, indicating its possible role in managing hypertension (Memo et al., 1985). Moreover, studies have highlighted the potential of dihydrogenated ergot alkaloids in treating senile dementia associated with cerebrovascular insufficiency, providing a comparative advantage over other treatments like buflomedil in certain psychometric tests (Jansen et al., 1985).

Safety And Hazards

Dihydrodigoxin should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The role of gut microbiota in the metabolism of drugs like digoxin and dihydrodigoxin is being explored . The discovery of an endogenous dihydro-DLIF analogous to dihydrodigoxin suggests that gut microbiota maintains specialized enzymes that protect against ingested plant toxins .

properties

IUPAC Name

4-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVJGQUFXQMOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967441
Record name 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycardanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

783.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrodigoxin

CAS RN

5297-10-9
Record name 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycardanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cardanolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydrodigoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrodigoxin
Reactant of Route 2
Dihydrodigoxin
Reactant of Route 3
Dihydrodigoxin
Reactant of Route 4
Dihydrodigoxin
Reactant of Route 5
Dihydrodigoxin
Reactant of Route 6
Dihydrodigoxin

Citations

For This Compound
794
Citations
H Greenwood, W Snedden, RP Hayward, J Landon - Clinica chimica acta, 1975 - Elsevier
… the metabolites of digoxin including dihydrodigoxin. The metabolite dihydrodigoxin, with a … It was not possible to separate dihydrodigoxin and digoxin by thin-layer chromatography or …
Number of citations: 75 www.sciencedirect.com
GH Acheson, JB Kahn Jr, RJ Lipicky - Naunyn-Schmiedebergs Archiv für …, 1964 - Springer
In our comparison of dihydrogenated cardiac glycosides with their unsaturated parent compounds (VzcK, KA~ N, and ACH~ SO~), we noted that saturation of the lactone of the cardiac …
Number of citations: 14 link.springer.com
N Heinz, H Flasch - Naunyn-Schmiedeberg's Archives of Pharmacology, 1978 - Springer
… of dihydrodigoxin is 7 times smaller than that of digoxin (0.311 versus 2.051). The "specific uptake" of dihydrodigoxin … biliary and urinary elimination of dihydrodigoxin is definitely higher (…
Number of citations: 22 link.springer.com
H Greenwood, W Snedden - Mass Spectrometry in Drug Metabolism, 1977 - Springer
… and dihydrodigoxin. Less than 0.01% of digoxin was converted to dihydrodigoxin during the … Thus metabolism of digoxin to dihydrodigoxin does not appear to account for the increased …
Number of citations: 2 link.springer.com
JO Magnusson, B Bergdahl, C Bogentoft… - European journal of …, 1984 - Springer
… dihydrodigoxin after the capsule (i~ 12.8%, range 0-28.6% of the dose) than after the digoxin solution (~ 5.4%, range 0-14.5%). Dihydrodigoxin … increased metabolism to dihydrodigoxin. …
Number of citations: 4 link.springer.com
EJ Bach, M Reiter - Naunyn-Schmiedebergs Archiv für experimentelle …, 1964 - Springer
… and dihydrodigoxin, … of dihydrodigoxin in concentrations of 2 mg/ml and less were prepared like the digoxin ones. In order to obtain a final concentration of 3.3 mg/ml, the dihydrodigoxin …
Number of citations: 28 link.springer.com
PH Hinderling, D Hartmann - Therapeutic drug monitoring, 1991 - journals.lww.com
… For the metabolites dihydrodigoxin and digoxigenin bisdigitoxoside the mean residence times were on average 35+/-9 h and 53+/-11 h; the renal clearances were 79+/-13 ml min-1 and …
Number of citations: 85 journals.lww.com
Y Ren, HT Ribas, K Heath, S Wu, J Ren… - Journal of natural …, 2020 - ACS Publications
(+)-Digoxin (1) is a well-known cardiac glycoside long used to treat congestive heart failure and found more recently to show anticancer activity. Several known cardenolides (2–5) and …
Number of citations: 32 pubs.acs.org
U Peters, LC Falk, SM Kalman - Archives of Internal Medicine, 1978 - jamanetwork.com
… known amounts of digoxin and dihydrodigoxin had been added indicated a precision of ±20%. Lanoxin was analyzed by this method and found to contain no detectable dihydrodigoxin. …
Number of citations: 109 jamanetwork.com
FG Henderson, KK Chen - Journal of Medicinal Chemistry, 1965 - ACS Publications
… The first is the preservation of activity of dihydrodigoxin (1) in cats, in the1 ratio of 1:18 to … Wright and co-workers21 reported vastly reduced activity of dihydrodigoxin but found …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.